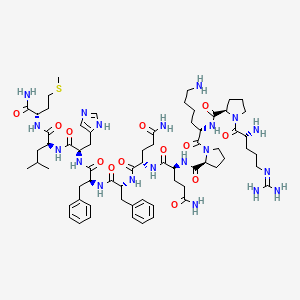

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C67H102N20O13S |

|---|---|

Molecular Weight |

1427.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76)/t43-,44+,45+,46+,47+,48+,49-,50+,51-,52-,53+/m1/s1 |

InChI Key |

XHAKZELSORWGBB-OYNYBPSISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a synthetic peptide analog of the endogenous neuropeptide Substance P (SP). It is recognized as a selective antagonist of the Neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the NK1 receptor, its impact on downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism: Competitive Antagonism of the NK1 Receptor

The primary mechanism of action of this compound is its ability to competitively bind to the NK1 receptor, thereby blocking the binding of the endogenous ligand, Substance P.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[2][3] By occupying the receptor's binding site, the antagonist prevents the conformational changes necessary for receptor activation and subsequent intracellular signaling.

Quantitative Data for a Related NK1 Receptor Antagonist

| Parameter | Value | Compound | Notes |

| pA2 | 6.1 | [D-Pro2, D-Trp7,9]-Substance P | Indicates competitive antagonism.[4] |

Impact on Downstream Signaling Pathways

Activation of the NK1 receptor by Substance P typically leads to the activation of multiple intracellular signaling cascades. The receptor is primarily coupled to Gq and Gs G-proteins.[2] this compound, by blocking the NK1 receptor, inhibits these downstream pathways.

-

Inhibition of the Gq/Phospholipase C Pathway: Upon binding of Substance P, the NK1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The antagonist prevents this cascade, leading to a blockade of calcium mobilization and PKC activation.

-

Modulation of the Gs/Adenylate Cyclase Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP).[2] By antagonizing the receptor, this compound can prevent this increase in intracellular cAMP.

It is important to note that some Substance P analogs have been shown to act as "biased agonists," meaning they can selectively activate certain downstream pathways while antagonizing others.[6] Further research would be needed to fully characterize whether this compound exhibits any such biased agonism.

Signaling Pathway Diagram

Caption: Antagonism of NK1 Receptor Signaling by this compound.

Experimental Protocols

The characterization of this compound as an NK1 receptor antagonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.

Objective: To quantify the competitive binding of this compound to the NK1 receptor.

Materials:

-

Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled Substance P (e.g., [3H]Substance P)

-

This compound (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of the unlabeled antagonist.

-

In a multi-well plate, add the cell membranes, the radiolabeled Substance P at a fixed concentration (typically near its Kd), and the varying concentrations of the antagonist.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block Substance P-induced increases in intracellular calcium.

Objective: To assess the functional antagonism of the NK1 receptor by measuring changes in intracellular calcium levels.

Materials:

-

Cells expressing the NK1 receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Substance P

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Seed the NK1 receptor-expressing cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of Substance P (typically the EC80) into each well.

-

Immediately measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

The ability of the antagonist to inhibit the Substance P-induced calcium signal is quantified.

-

The IC50 value for the antagonist is determined by plotting the inhibition of the calcium response against the antagonist concentration.

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion

This compound is a selective antagonist of the NK1 receptor, exerting its effects by competitively inhibiting the binding of Substance P. This blockade prevents the activation of downstream signaling pathways, primarily the Gq/PLC/Ca2+ and Gs/AC/cAMP cascades. The detailed experimental protocols provided herein serve as a guide for the characterization of this and other NK1 receptor antagonists. A thorough understanding of its mechanism of action is crucial for its application in research and for the development of novel therapeutics targeting the Substance P/NK1 receptor system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P: A Selective NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. The development of selective antagonists for the NK1 receptor has been a significant focus of drug discovery efforts, aiming to modulate the diverse activities of Substance P for therapeutic benefit. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a specific peptide analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, a selective antagonist of the NK1 receptor.

Discovery and Rationale

The quest for potent and selective Substance P antagonists has led to the exploration of numerous structural modifications of the native peptide. The substitution of L-amino acids with their D-enantiomers at specific positions has been a key strategy to enhance stability against enzymatic degradation and to alter the conformational properties of the peptide, thereby influencing its receptor binding and activity.

The development of this compound emerged from structure-activity relationship (SAR) studies aimed at identifying analogs with improved antagonist profiles. Early research indicated that modifications at the N-terminus and within the core sequence of Substance P could convert the endogenous agonist into a competitive antagonist. The rationale for the specific substitutions in this analog is rooted in the goal of disrupting the peptide's ability to activate the NK1 receptor while preserving or enhancing its binding affinity. The incorporation of D-Arginine at position 1 and D-Proline at position 2 was intended to alter the N-terminal conformation, a region critical for receptor activation. Similarly, the substitution of L-Phenylalanine with D-Phenylalanine at position 7 and L-Histidine with D-Histidine at position 9 was designed to probe the receptor's binding pocket and optimize antagonist activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology for the preparation of peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

-

A suitable solid support, such as a Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage.

-

The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Stepwise Amino Acid Coupling:

-

The synthesis proceeds from the C-terminus to the N-terminus.

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-His(Trt)-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form the peptide bond.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence: Met, Leu, Gly, D-His, Phe, D-Phe, Gln, Gln, Pro, D-Pro, Lys(Boc), Pro, D-Arg(Pbf). Side-chain protecting groups (e.g., Trt for His, Boc for Lys, Pbf for Arg) are used as necessary.

3. Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

A cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, is used for this purpose.

4. Purification and Characterization:

-

The crude peptide is precipitated with cold diethyl ether and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Quantitative Data

This compound has been characterized as a selective antagonist of the NK1 receptor. Its biological activity is assessed through a variety of in vitro and in vivo assays.

In Vitro Assays

| Assay Type | Description | Key Parameters Measured |

| Receptor Binding | Measures the affinity of the antagonist for the NK1 receptor, typically using radioligand displacement assays with a labeled Substance P analog. | Ki (Inhibition Constant) |

| Functional Assays | Evaluates the ability of the antagonist to inhibit the functional response induced by Substance P, such as calcium mobilization or inositol phosphate accumulation in cells expressing the NK1 receptor. | IC50 (Half maximal inhibitory concentration), pA2 |

In Vivo Assays

| Assay Type | Description | Key Parameters Measured |

| Animal Models of Pain and Inflammation | Assesses the antagonist's ability to block Substance P-induced behaviors or physiological responses in animal models, such as thermal hyperalgesia, neurogenic inflammation, or visceral pain. | ED50 (Half maximal effective dose) |

| Behavioral Models | Investigates the effects of the antagonist on anxiety, depression, or emesis in relevant animal models. | Behavioral endpoints |

Signaling Pathways and Experimental Workflows

The interaction of this compound with the NK1 receptor blocks the downstream signaling cascades typically initiated by Substance P.

NK1 Receptor Signaling Pathway (Agonist vs. Antagonist)

Caption: NK1 receptor signaling cascade initiated by Substance P and its inhibition by the antagonist.

Experimental Workflow for In Vitro Characterization

Caption: A typical workflow for the synthesis and in vitro evaluation of the Substance P antagonist.

Conclusion

This compound represents a notable example of a rationally designed peptide antagonist targeting the NK1 receptor. Its synthesis via solid-phase peptide synthesis allows for the precise incorporation of D-amino acids, leading to a compound with the potential for enhanced stability and potent antagonist activity. While a comprehensive public dataset on its quantitative biological activity is limited, the principles behind its design and the methodologies for its synthesis and evaluation are well-established within the field of peptide-based drug discovery. Further investigation into the specific pharmacological profile of this antagonist could provide valuable insights for the development of novel therapeutics targeting the Substance P/NK1 receptor system.

References

In-Depth Technical Guide: (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Binding Affinity for the NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of substance P analogs, with a focus on antagonists for the Neurokinin-1 (NK1) receptor. Due to the limited availability of specific binding affinity data for (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, this document presents data for a closely related and well-characterized antagonist, [D-Pro2, D-Trp7,9]-Substance P, to serve as a representative example. The methodologies and signaling pathways described are broadly applicable to the study of substance P analogs targeting the NK1 receptor.

Data Presentation: Quantitative Binding Affinity

| Compound | Parameter | Value | Receptor | System | Reference |

| [D-Pro2, D-Trp7,9]-Substance P | pA₂ | 6.1 | NK1 | Guinea pig ileum | [1] |

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA₂ value indicates greater antagonist potency.

Experimental Protocols: Radioligand Competition Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, for the NK1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing a high density of the human NK1 receptor (e.g., from CHO or HEK293 cells stably transfected with the NK1 receptor gene).

-

Radioligand: A high-affinity, radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant or [¹²⁵I]-Substance P).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, and 0.1% BSA.

-

Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor antagonist (e.g., 1 µM Aprepitant).

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen NK1 receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competition: 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membrane preparation. The concentration of the radioligand should be at or near its Kd.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay```dot

References

In Vivo Effects of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in nociception, inflammation, and cellular growth processes through its interaction with the neurokinin-1 receptor (NK1R).[1] Antagonists of the NK1R, such as the synthetic peptide (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, are of significant interest for their therapeutic potential in managing pain and inflammatory conditions. This technical guide provides a comprehensive overview of the in vivo effects of administering this and related Substance P antagonists. It details the underlying signaling pathways, summarizes quantitative data from preclinical studies, and outlines key experimental methodologies.

Introduction: The Substance P/NK1R System

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met, is a member of the tachykinin family of neuropeptides.[1] It is widely distributed in the central and peripheral nervous systems and exerts its biological effects by binding to G protein-coupled receptors, primarily the NK1R.[2] This interaction triggers a cascade of intracellular events, leading to neuronal excitation, vasodilation, and immune cell activation, all of which contribute to the physiological responses of pain and inflammation.[3]

The development of NK1R antagonists is a key strategy for mitigating the often-detrimental effects of excessive SP signaling. These antagonists competitively block the binding of SP to its receptor, thereby inhibiting downstream signaling pathways.

Signaling Pathways of Substance P and NK1R Antagonists

Upon binding of Substance P to the NK1R, a conformational change in the receptor activates associated G-proteins. This initiates several downstream signaling cascades:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The SP/NK1R complex can also activate the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[2]

-

Akt/NF-κB Pathway: This pathway, also implicated in cell survival and inflammation, can be activated by SP binding to NK1R.[4]

NK1R antagonists, including this compound, prevent the initiation of these cascades by blocking the initial ligand-receptor interaction.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P in Oncology: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide explores the applications of the Substance P (SP) antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, in cancer research. By acting as a selective antagonist for the Neurokinin-1 Receptor (NK-1R), this peptide analogue holds potential as an anti-cancer agent. This document outlines the underlying mechanisms of action, compiles available quantitative data, provides detailed experimental methodologies, and visualizes key signaling pathways.

The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system is increasingly recognized for its significant role in cancer progression.[1] Substance P, a neuropeptide, acts as a mitogen in various cancer cells, promoting proliferation, migration, and angiogenesis, while also inhibiting apoptosis.[2][3] Cancer cells often overexpress NK-1R, making this receptor a promising target for therapeutic intervention.[4] Antagonists of the NK-1R, including peptide analogues with D-amino acid substitutions like this compound, are being investigated for their ability to counteract the pro-tumorigenic effects of SP.

Mechanism of Action

This compound is a selective antagonist of the NK-1 receptor.[5] Its anti-cancer effects are believed to stem from its ability to block the binding of Substance P to NK-1R, thereby inhibiting downstream signaling pathways that promote tumor growth and survival. The primary mechanisms of action for NK-1R antagonists in cancer include:

-

Inhibition of Cell Proliferation: By blocking the mitogenic signals induced by SP, these antagonists can halt the uncontrolled growth of cancer cells.[6][7]

-

Induction of Apoptosis: NK-1R antagonists have been shown to induce programmed cell death in tumor cells.[4][8]

-

Anti-Angiogenic Effects: The formation of new blood vessels, crucial for tumor growth and metastasis, can be inhibited by blocking the SP/NK-1R pathway.[4]

-

Inhibition of Migration and Invasion: By interfering with the signaling cascades that control cell movement, NK-1R antagonists can reduce the metastatic potential of cancer cells.[1]

Signaling Pathways

The binding of Substance P to the NK-1R activates several downstream signaling pathways critical for cancer progression. This compound, by blocking this initial step, is expected to inhibit these pathways. Key signaling cascades implicated include the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2) and the PI3K/Akt pathway, both of which are central to cell proliferation, survival, and differentiation.[5][9]

References

- 1. Involvement of the Substance P/Neurokinin-1 Receptor System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide Substance P Enhances Inflammation-Mediated Tumor Signaling Pathways and Migration and Proliferation of Head and Neck Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer progression and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substance P provides neuroprotection in cerebellar granule cells through Akt and MAPK/Erk activation: evidence for the involvement of the delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropeptide Substance P Enhances Inflammation-Mediated Tumor Signaling Pathways and Migration and Proliferation of Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting of substance P induces cancer cell death and decreases the steady state of EGFR and Her2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Pharmacological Profile of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic undecapeptide, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P. This analogue of the endogenous neuropeptide Substance P (SP) is recognized as a selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor implicated in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. While specific quantitative binding and functional data for this particular analogue are not extensively available in the public domain, this guide outlines the established pharmacological context for NK1 receptor antagonists, details the standard experimental protocols for their characterization, and visualizes the key signaling pathways involved.

Introduction to Substance P and the NK1 Receptor

Substance P (SP) is a member of the tachykinin family of neuropeptides and is the preferred endogenous ligand for the NK1 receptor.[1][2] The interaction between SP and the NK1 receptor triggers a cascade of intracellular signaling events, leading to various biological responses.[3][4] The NK1 receptor is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, making it a significant target for therapeutic intervention in a range of clinical conditions.[3][5]

Antagonists of the NK1 receptor, such as this compound, are compounds that bind to the NK1 receptor but do not elicit a biological response. Instead, they block the binding of Substance P and other tachykinin agonists, thereby inhibiting their effects.

Pharmacological Profile of this compound

This compound is identified as a selective antagonist for the NK1 receptor.[6][7] However, a comprehensive search of the scientific literature did not yield specific quantitative data for its binding affinity (Ki) or functional antagonist potency (IC50 or pA2). For context, other well-characterized peptide and non-peptide NK1 receptor antagonists exhibit a wide range of affinities and potencies.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest. The results are usually expressed as the inhibition constant (Ki).

Table 1: Receptor Binding Affinity (Ki) of NK1 Receptor Antagonists (Illustrative)

| Compound | Receptor | Ki (nM) | Reference |

| This compound | Human NK1 | Data Not Available | - |

| Aprepitant | Human NK1 | 0.1-0.2 | [8] |

| Spantide II | Rat NK1 | ~10 | [1] |

Note: The data for Aprepitant and Spantide II are provided for illustrative purposes to indicate the range of affinities observed for other NK1 antagonists.

Functional Antagonist Activity

The functional activity of an antagonist is its ability to inhibit the response induced by an agonist. This is commonly assessed using in vitro functional assays, such as calcium mobilization assays or smooth muscle contraction assays. The potency of an antagonist is typically expressed as the half-maximal inhibitory concentration (IC50) or as a pA2 value derived from a Schild analysis.

Table 2: Functional Antagonist Potency (IC50/pA2) of NK1 Receptor Antagonists (Illustrative)

| Compound | Assay Type | Agonist | IC50 (nM) / pA2 | Reference |

| This compound | - | - | Data Not Available | - |

| Aprepitant | Calcium Mobilization | Substance P | ~1 | [8] |

| [D-Pro2, D-Trp7,9]-SP | Guinea-Pig Ileum Contraction | Substance P | pA2 = 6.1 | [3] |

Note: The data for Aprepitant and [D-Pro2, D-Trp7,9]-SP are provided for illustrative purposes.

Experimental Protocols

The following sections detail the standard methodologies used to characterize NK1 receptor antagonists.

Radioligand Binding Assay (Competitive)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Objective: To determine the Ki of this compound for the NK1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor.

-

Radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P or a non-peptide antagonist).

-

Unlabeled test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled standard NK1 antagonist.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium levels in response to agonist stimulation.

Objective: To determine the IC50 of this compound in inhibiting Substance P-induced calcium mobilization.

Materials:

-

A cell line stably expressing the human NK1 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Substance P (agonist).

-

Test compound: this compound.

-

96- or 384-well black, clear-bottom microplates.

-

A fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the test compound for a defined period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handling system.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a function of the log of the test compound concentration to generate an inhibition curve and determine the IC50 value.

NK1 Receptor Signaling Pathways

Activation of the NK1 receptor by an agonist like Substance P initiates a cascade of intracellular events. The receptor is primarily coupled to Gαq/11 proteins.

Upon agonist binding, the activated Gαq/11 protein stimulates phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[9] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.[10]

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity of the selective Neurokinin-1 (NK1) receptor antagonist, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P. This peptide is a valuable tool for investigating the physiological and pathological roles of the NK1 receptor.

Mechanism of Action

This compound is a competitive antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P. Substance P is implicated in a variety of biological processes, including pain transmission, inflammation, and cell proliferation. By binding to the NK1 receptor, this compound blocks the downstream signaling cascades normally initiated by Substance P. This antagonistic action makes it a subject of interest for therapeutic development in conditions associated with NK1 receptor over-activation.

Data Presentation: In Vitro Efficacy of Related Substance P Analogs

Quantitative data for the specific peptide this compound is not extensively available in public literature. However, data from closely related D-amino acid substituted Substance P analogs, which also act as NK1 receptor antagonists, can provide valuable insights into its potential efficacy. The following table summarizes the in vitro activity of these related compounds.

| Compound | Assay Type | Cell Line(s) | Parameter | Value |

| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Inhibition of DNA Synthesis | SCLC, N-SCLC, Ovarian, Cervical Carcinoma | IC50 | 20-50 µM[1] |

| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Colony Forming Efficiency | SCLC, N-SCLC | IC50 | 0.5-6.5 µM (in 5% serum)[1] |

| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Colony Forming Efficiency | Normal Human Bone Marrow | IC50 | 30-80 µM[1] |

| [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P | Cell Proliferation | H-69 SCLC | IC50 | 5 µM[2] |

| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P | Competitive Antagonism | Smooth Muscle Preparations | Ka | 0.3-1.5 x 10^6 M-1[3] |

| [D-Pro2, D-Trp7,9]-Substance P | Cell Proliferation | MeW151, MeW155, MeW164, FlWp95 | % Inhibition | ~28% at 100 µM in MeW151[4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard techniques for evaluating NK1 receptor antagonists and can be adapted for use with this compound.

NK1 Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-NK1R, U373 MG).

-

Radiolabeled Substance P (e.g., [³H]-Substance P).

-

This compound.

-

Unlabeled Substance P (for determining non-specific binding).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a microplate, combine the cell membranes, [³H]-Substance P (at a concentration near its Kd), and either the binding buffer (for total binding), unlabeled Substance P (for non-specific binding), or the serially diluted this compound.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium release in cells expressing the NK1 receptor.

Materials:

-

A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., U373 MG, HEK293-NK1R).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

This compound.

-

Substance P.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader or flow cytometer.

Procedure:

-

Seed the NK1R-expressing cells in a black-walled, clear-bottom microplate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of Substance P (typically the EC80).

-

Immediately measure the change in intracellular calcium concentration using a fluorometric plate reader.

-

The inhibitory effect of this compound is determined by the reduction in the Substance P-induced calcium signal. Calculate the IC50 value from the dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells that overexpress the NK1 receptor.

Materials:

-

Cancer cell line known to express the NK1 receptor (e.g., various small cell lung cancer lines).

-

This compound.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Add the solubilization solution to dissolve the formazan crystals.[5]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is proportional to the absorbance. Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value of the antagonist.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro study of this compound.

Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.

Caption: Workflow for a Competitive NK1 Receptor Binding Assay.

Caption: Workflow for a Calcium Mobilization Assay.

References

- 1. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of a substance P antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Electrophysiology Patch Clamp Recording with (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a potent and selective competitive antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. As a selective antagonist, this compound serves as a critical tool for investigating the physiological roles of the SP/NK1 receptor system and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp electrophysiology studies to characterize its effects on neuronal activity and ion channel function.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor. This means it binds to the same site as the endogenous agonist, Substance P, but does not activate the receptor. By occupying the binding site, it prevents Substance P from binding and initiating downstream signaling cascades. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various ion channels and neuronal excitability.

Data Presentation

The following tables summarize quantitative data from electrophysiological studies using NK1 receptor antagonists. While specific data for this compound is limited in publicly available literature, the data presented for other selective NK1 antagonists provide a reference for expected effects and effective concentrations.

Table 1: Effects of NK1 Receptor Antagonists on Neuronal Activity

| Antagonist | Cell Type | Agonist | Concentration Range | Measured Effect | Reference |

| CP-99,994 | Rat Dorsal Horn Neurons | Substance P | 1 µM | Inhibition of SP-induced inward current | [1] |

| RP 67580 | Rat Spinal Cord Slices | Electrical Stimulation | 10 nM | 213 ± 43% increase in evoked Substance P release (autoreceptor blockade) | [2][3] |

| L-733,060 | Human NK1R-transfected CHO cells | Substance P | 0.8 nM (IC50) | Inhibition of SP-induced Ca2+ mobilization | [4] |

| Spantide | Rabbit Ear Artery | Acetylcholine | 2.4 - 12 µM | Reduction of acetylcholine-induced reflex fall in blood pressure | [5] |

Table 2: Effects of NK1 Receptor Antagonists on Ion Channels

| Antagonist | Ion Channel | Cell Type | Effect | Concentration | Reference |

| CP-96,345 | Voltage-gated sodium channels | Cultured Rat Cortical Neurons | Blockade | 1 µM | [2] |

| General NK1 Antagonists | K+ Channels (GIRK) | N/A | Implicated in SP-induced hyperpolarization | N/A | [6] |

| General NK1 Antagonists | NMDA Receptors | N/A | Attenuation of SP-mediated potentiation | N/A | [7] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons

This protocol is designed to investigate the effect of this compound on Substance P-induced currents.

1. Cell Preparation:

-

Culture primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) on glass coverslips.

-

Use neurons 7-14 days in vitro for optimal recordings.

2. Solutions:

-

External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.

-

Internal Solution: (in mM) 120 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.

-

Substance P Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C.

-

This compound Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C.

3. Recording Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell configuration on a healthy neuron.

-

Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.

-

Obtain a stable baseline recording for at least 5 minutes.

-

Apply Substance P (e.g., 1 µM) to the bath to elicit an inward current.

-

After the response returns to baseline, pre-incubate the neuron with this compound (e.g., 1-10 µM) for 5-10 minutes.

-

Co-apply Substance P (1 µM) and the antagonist.

-

Record the change in the Substance P-induced current.

-

Wash out the antagonist and re-apply Substance P to check for recovery.

Protocol 2: Whole-Cell Current-Clamp Recording in Brain Slices

This protocol is designed to investigate the effect of this compound on neuronal firing properties.

1. Slice Preparation:

-

Prepare acute brain slices (e.g., hippocampus, spinal cord dorsal horn) from rodents according to standard procedures.

-

Maintain slices in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Solutions:

-

aCSF: (in mM) 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, bubbled with 95% O2 / 5% CO2.

-

Internal Solution: (in mM) 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.

-

Substance P and Antagonist Stock Solutions: As in Protocol 1.

3. Recording Procedure:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.

-

Visually identify neurons for recording (e.g., pyramidal neurons in the CA1 region of the hippocampus or neurons in the superficial dorsal horn).

-

Establish a whole-cell configuration in current-clamp mode.

-

Record the resting membrane potential and spontaneous firing activity.

-

Inject a series of depolarizing current steps to elicit action potentials and determine the firing pattern.

-

Bath apply Substance P (e.g., 500 nM - 1 µM) and record changes in resting membrane potential and firing frequency.

-

Wash out Substance P.

-

Pre-incubate the slice with this compound (e.g., 1-10 µM) for 10-15 minutes.

-

Co-apply Substance P and the antagonist and record the neuronal activity.

-

Analyze changes in resting membrane potential, number of action potentials, and firing frequency.

Mandatory Visualizations

Caption: NK1 Receptor Signaling Pathway and Point of Antagonism.

Caption: Experimental Workflow for Patch Clamp Recording.

References

- 1. Antagonism of nociceptive responses of cat spinal dorsal horn neurons in vivo by the NK-1 receptor antagonists CP-96,345 and CP-99,994, but not by CP-96,344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the tachykinin NK1 receptor antagonists, RP 67580 and SR 140333, on electrically-evoked substance P release from rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the tachykinin NK1 receptor antagonists, RP 67580 and SR 140333, on electrically-evoked substance P release from rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons [frontiersin.org]

Application Notes and Protocols for Receptor Binding Assay of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a synthetic peptide analog of Substance P, which acts as a selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation. Consequently, antagonists of the NK1 receptor are valuable tools for studying these processes and hold therapeutic potential for conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases.

These application notes provide a detailed protocol for a competitive receptor binding assay to characterize the interaction of this compound with the NK1 receptor.

Data Presentation

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Association Constant (Ka) (M⁻¹) | Reference |

| [D-Arg1, D-Pro2, D-Trp7,9, Leu11]-substance P | NK1 | Functional Assay (organ bath) | - | Guinea-pig ileum | 0.3-1.5 x 10⁶ | [1][2] |

Experimental Protocols

I. Membrane Preparation from NK1 Receptor-Expressing Cells

This protocol describes the preparation of cell membranes from a cell line overexpressing the human NK1 receptor (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 or CHO cells stably expressing the human NK1 receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

-

Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, 250 mM Sucrose, with protease inhibitors

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

BCA or Bradford protein assay kit

Procedure:

-

Cell Harvest: Culture NK1 receptor-expressing cells to confluency. Harvest the cells by scraping and transfer to a centrifuge tube.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 10-15 strokes on ice.

-

Removal of Nuclei and Debris: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Membrane Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

-

Final Wash and Storage: Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer. Determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C until use.

II. NK1 Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.

Materials:

-

Prepared cell membranes expressing the NK1 receptor

-

Radioligand: [¹²⁵I]-Substance P or [³H]-Substance P

-

Unlabeled Substance P (for non-specific binding determination)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay Buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Assay Buffer, radioligand, a high concentration of unlabeled Substance P (e.g., 1 µM), and cell membranes.

-

Test Compound: Assay Buffer, radioligand, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

-

Washing: Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Caption: Experimental workflow for the NK1 receptor binding assay.

Caption: NK1 receptor signaling and antagonism.

References

Application Notes and Protocols for Immunohistochemistry Staining with (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. Notably, the Substance P/NK1 receptor system has been implicated in the pathophysiology of several diseases, including cancer, where it can promote tumor cell proliferation, migration, and angiogenesis.

These application notes provide detailed protocols for the use of this compound in immunohistochemistry (IHC), primarily as a tool for validating the specificity of NK1 receptor staining. By competing with the primary antibody for binding to the NK1 receptor, this antagonist can be used to confirm that the observed staining is specific to the receptor of interest.

Data Presentation

Table 1: Recommended Dilutions for Anti-NK1 Receptor Antibodies in IHC

| Antibody Source | Application | Recommended Starting Dilution |

| Novus Biologicals (NB300-101) | IHC-Paraffin | 1:1000[1] |

| IHC-Frozen | 1:1000[1] | |

| Thermo Fisher Scientific (BS-0064R) | IHC-Paraffin | 1:200[2] |

| IHC-Frozen | 1:100 - 1:500[2] | |

| Antibodies.com (A334551) | IHC | 1:100[3] |

| 7TM Antibodies (7TM0360N-IC) | IHC | 1:100[4] |

| Alomone Labs (ATR-001-AG-50UL) | IHC-Paraffin | 1:100[5] |

| IHC-Frozen | 1:60[5] |

Table 2: Proposed Concentration Range for this compound in Competitive Binding IHC

| Reagent | Proposed Concentration Range | Purpose |

| This compound | 10⁻⁸ M to 10⁻⁵ M | To competitively block the anti-NK1 receptor antibody binding. |

Note: The optimal concentration of the antagonist should be determined empirically by the end-user.

Experimental Protocols

Protocol 1: Immunohistochemical Staining of NK1 Receptor in Paraffin-Embedded Tissues

This protocol provides a general procedure for the detection of the NK1 receptor in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on charged slides

-

Xylene

-

Ethanol (100%, 95%, 85%, 75%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0)

-

Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: Anti-NK1 Receptor Antibody (see Table 1 for recommended dilutions)

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Immerse slides in 100% ethanol (2 changes for 3 minutes each).

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 85% ethanol for 3 minutes.

-

Immerse slides in 75% ethanol for 3 minutes.

-

Rinse slides in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Preheat Antigen Retrieval Buffer in a steamer or water bath to 95-100°C.

-

Immerse slides in the preheated buffer and incubate for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Staining:

-

Wash slides with Wash Buffer (3 changes for 5 minutes each).

-

Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity.

-

Wash slides with Wash Buffer (3 changes for 5 minutes each).

-

Apply Blocking Buffer and incubate for 1 hour at room temperature.

-

Drain the blocking buffer and apply the primary anti-NK1 receptor antibody diluted in antibody diluent.

-

Incubate overnight at 4°C in a humidified chamber.

-

Wash slides with Wash Buffer (3 changes for 5 minutes each).

-

Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

-

Wash slides with Wash Buffer (3 changes for 5 minutes each).

-

Apply the ABC reagent and incubate for 30 minutes at room temperature.

-

Wash slides with Wash Buffer (3 changes for 5 minutes each).

-

-

Visualization and Counterstaining:

-

Apply the DAB substrate solution and incubate until the desired brown color develops (typically 2-10 minutes).

-

Rinse slides with deionized water.

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse slides with deionized water.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded series of ethanol (75%, 85%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

-

Protocol 2: Competitive Binding Assay with this compound for Staining Specificity

This protocol is designed to be run in parallel with Protocol 1 to validate the specificity of the anti-NK1 receptor antibody.

Materials:

-

All materials listed in Protocol 1

-

This compound

Procedure:

-

Prepare Antibody-Antagonist Mixture:

-

Prepare the primary anti-NK1 receptor antibody solution at the optimal dilution as determined in Protocol 1.

-

To this antibody solution, add this compound to a final concentration within the range of 10⁻⁸ M to 10⁻⁵ M. A 100-fold molar excess of the antagonist over the antibody is a good starting point.

-

Incubate this mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Follow Protocol 1:

-

Perform all steps of Protocol 1, but in the primary antibody incubation step (Step 3e), use the pre-incubated antibody-antagonist mixture instead of the primary antibody alone.

-

-

Comparison:

-

Compare the staining intensity of the tissue section stained using this competitive binding protocol with the section stained using Protocol 1. A significant reduction or complete absence of staining in the presence of the antagonist indicates that the primary antibody is specific for the NK1 receptor.

-

Visualizations

Caption: Workflow for NK1 Receptor Immunohistochemistry and Specificity Validation.

Caption: Simplified NK1 Receptor Signaling Pathway and Antagonist Action.

References

- 1. NK1R Antibody - Azide and BSA Free (NB300-101): Novus Biologicals [novusbio.com]

- 2. Neurokinin 1 Receptor Polyclonal Antibody (BS-0064R) [thermofisher.com]

- 3. Anti-NK1R Antibody (A334551) | Antibodies.com [antibodies.com]

- 4. 7tmantibodies.com [7tmantibodies.com]

- 5. Neurokinin 1 Receptor (NK1R) (extracellular) Polyclonal Antibody, Atto™ 488 (ATR-001-AG-50UL) [thermofisher.com]

Troubleshooting & Optimization

Optimizing (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P concentration for cell culture

This technical support center provides guidance on the use of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P, a selective Neurokinin-1 (NK1) receptor antagonist. The information provided is based on established knowledge of Substance P antagonists and related compounds. Due to limited published data specifically for this compound, some recommendations are extrapolated from studies on structurally similar analogues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analogue of Substance P and acts as a competitive antagonist of the Neurokinin-1 (NK1) receptor.[1] Substance P, the natural ligand for the NK1 receptor, is a neuropeptide involved in neurotransmission, inflammation, and cellular proliferation.[2][3] By binding to the NK1 receptor, this compound blocks the downstream signaling pathways typically initiated by Substance P. This includes the inhibition of cell growth and proliferation in various cell types, particularly those overexpressing the NK1 receptor, such as certain cancer cell lines.[4]

Q2: What is the typical starting concentration for cell culture experiments?

A2: For initial experiments, a concentration range of 1 µM to 100 µM is recommended, based on studies with similar Substance P antagonists.[4][5] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

A3: The peptide is typically supplied as a lyophilized powder.[6] For stock solutions, it is advisable to reconstitute the peptide in a small amount of sterile, high-purity water or a buffer appropriate for your cell culture system. To enhance solubility, especially for higher concentrations, a small amount of DMSO can be used, followed by dilution in cell culture medium.[7] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q4: What are the expected effects on cells in culture?

A4: As an NK1 receptor antagonist, this compound is expected to inhibit the proliferative effects of Substance P. In cell lines where Substance P acts as a mitogen, this antagonist may lead to a reduction in cell proliferation, induction of apoptosis, and a decrease in cell viability.[8] The magnitude of the effect will depend on the level of NK1 receptor expression and the autocrine or paracrine role of Substance P in the specific cell culture model.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No observable effect on cell proliferation | 1. Low or absent NK1 receptor expression on the cell line. 2. Sub-optimal concentration of the peptide. 3. Inactive peptide due to improper storage or handling. 4. Presence of high concentrations of serum or other factors in the culture medium that may interfere with peptide activity.[9] | 1. Verify NK1 receptor expression using techniques such as qPCR, Western blot, or flow cytometry. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). 3. Use a fresh aliquot of the peptide and ensure proper reconstitution. 4. Reduce the serum concentration in your experimental medium, if compatible with your cell line.[9] |

| Precipitation of the peptide in culture medium | 1. Poor solubility of the peptide at the desired concentration. 2. Interaction with components of the culture medium. | 1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in the medium.[7] 2. Ensure the final concentration of the solvent is not toxic to the cells (typically <0.1% for DMSO). 3. Test the solubility in a small volume of medium before adding to the main culture. |

| Cell toxicity or unexpected off-target effects | 1. The concentration used is too high. 2. The peptide may have off-target effects at high concentrations. Some Substance P analogues have been reported to have agonist-like activities at certain receptors.[10] 3. Contamination of the peptide stock. | 1. Lower the concentration of the peptide and perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration. 2. Investigate the expression of other related receptors on your cell line that might interact with the peptide. 3. Use a fresh, sterile-filtered stock solution. |

| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of the peptide solution. 3. Variations in incubation time. | 1. Use cells within a consistent range of passage numbers and seed at a standardized density. 2. Prepare fresh dilutions of the peptide from a single stock for each experiment. 3. Ensure precise and consistent incubation times. |

Data Presentation

Table 1: Summary of Effective Concentrations of Related Substance P Antagonists in Cell Culture

| Substance P Analogue | Cell Line(s) | Effective Concentration Range | Observed Effect | Reference |

| [D-Pro2, D-Trp7,9]-Substance P | MeW164, MeW155, MeW151, FlWp95 | 100 µM | Decreased cell proliferation | [4] |

| [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P | SCLC, N-SCLC, Ovarian, Cervical Carcinoma | 20-50 µM (IC50 for DNA synthesis inhibition) | Inhibition of DNA synthesis | [5] |

| [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P | SCLC | 50-100 µM | Complete inhibition of growth | [9] |

| [D-Arg1,D-Trp5,7,9,Leu11]Substance P | H-510 and H-69 SCLC | 5 µM (IC50) | Inhibition of proliferation | [11] |

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Peptide Preparation: Prepare a 2X concentrated serial dilution of this compound in serum-free or low-serum medium. A suggested range for the final concentrations is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the 2X peptide solutions to the respective wells. For the vehicle control, add 100 µL of the medium containing the same concentration of the solvent used to dissolve the peptide.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.

Mandatory Visualizations

Caption: NK1 Receptor Signaling and Antagonist Inhibition.

Caption: Workflow for Determining IC50 using MTT Assay.

References

- 1. The mechanism of action of a substance P antagonist (D-Pro2, D-Trp7,9)-SP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P induces apoptosis in lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [D-Arg1,D-Trp5,7,9,Leu11]substance P: a novel potent inhibitor of signal transduction and growth in vitro and in vivo in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting off-target effects of (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the substance P analog, (D-Arg1,D-Pro2,D-Phe7,D-His9)-Substance P.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic analog of Substance P and is expected to act as a competitive antagonist at neurokinin-1 (NK1) receptors.[1][2] By binding to the NK1 receptor, it blocks the action of the endogenous ligand, Substance P, thereby inhibiting downstream signaling pathways.[3][4] Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3][5]

Q2: I am observing a cellular response even in the presence of the antagonist. What could be the cause?

There are several potential reasons for observing a cellular response despite the presence of this compound:

-

Off-Target Effects: The antagonist may be interacting with other receptors. Some Substance P antagonists have been reported to cause histamine release or act as biased agonists at other G-protein coupled receptors (GPCRs).[1][6][7]

-

Incomplete Antagonism: The concentration of the antagonist may be insufficient to fully block the effects of Substance P or another agonist.

-